molecular formula C14H12ClN3O2S B8041212 N-(6-chloro-1H-indazol-3-yl)-4-methylbenzenesulfonamide

N-(6-chloro-1H-indazol-3-yl)-4-methylbenzenesulfonamide

Cat. No.: B8041212
M. Wt: 321.8 g/mol
InChI Key: NNTICFMQFANFDO-UHFFFAOYSA-N
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Description

N-(6-chloro-1H-indazol-3-yl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of indazole derivatives It is characterized by the presence of a chloro-substituted indazole ring and a sulfonamide group attached to a methylbenzenesulfonamide moiety

Properties

IUPAC Name

N-(6-chloro-1H-indazol-3-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c1-9-2-5-11(6-3-9)21(19,20)18-14-12-7-4-10(15)8-13(12)16-17-14/h2-8H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTICFMQFANFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NNC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1H-indazol-3-yl)-4-methylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloro-1H-indazole and 4-methylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Procedure: The 6-chloro-1H-indazole is reacted with 4-methylbenzenesulfonyl chloride under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1H-indazol-3-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the indazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(6-chloro-1H-indazol-3-yl)-4-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biological assays to study enzyme inhibition and protein interactions.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(6-chloro-1H-indazol-3-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-1H-indazol-3-amine: A precursor in the synthesis of N-(6-chloro-1H-indazol-3-yl)-4-methylbenzenesulfonamide.

    N-(6-chloro-1H-indazol-3-yl)acetamide: Another indazole derivative with different substituents.

    3-(6-chloro-1H-indazol-3-yl)propan-1-amine: A related compound with a different functional group.

Uniqueness

This compound is unique due to its specific combination of a chloro-substituted indazole ring and a sulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

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